molecular formula C23H17N3O4 B2910799 7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide CAS No. 2034376-28-6

7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2910799
CAS No.: 2034376-28-6
M. Wt: 399.406
InChI Key: AXLJBNKDHFTSTF-UHFFFAOYSA-N
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Description

7-Methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It is characterized by a complex fused bicyclic structure, incorporating both an oxazolo[5,4-b]pyridine and a benzofuran moiety. The oxazolopyridine core is a scaffold of significant interest in medicinal chemistry, with recent studies highlighting its potential as a key building block for the development of novel bioactive molecules . Compounds featuring such fused heterocyclic systems are frequently investigated for their diverse biological activities, which can include antimicrobial and antiviral properties, as commonly seen in pyridine-containing molecules . The specific architecture of this compound, combining an electron-rich benzofuran system with a methoxy substituent linked to a nitrogen-containing heteroaromatic system, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Its primary research applications lie in the synthesis of new chemical entities, screening for biological activity, and serving as a standard in analytical method development. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

7-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-13-16(12-17-23(24-13)30-22(26-17)14-7-4-3-5-8-14)25-21(27)19-11-15-9-6-10-18(28-2)20(15)29-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLJBNKDHFTSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide is a complex heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzofuran Core : Known for its diverse biological activities.
  • Oxazolo[5,4-b]pyridine Moiety : This component is recognized for its ability to interact with various biological targets.
  • Methoxy Group : Often enhances lipophilicity and biological activity.

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of approximately 330.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, affecting pathways related to cancer and inflammation.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.

Anticancer Activity

Research indicates that compounds containing the oxazolo[5,4-b]pyridine structure exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Cell LineIC50 (µM)Reference
MCF-715Kakkar et al. 2019
A54920Zhang et al. 2018
PC325Han et al. 2012

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial Effects : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis50Kuroyanagi et al. 2010
Escherichia coli100Sattar et al. 2020

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although further research is needed to confirm these findings.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study conducted by Kakkar et al. (2019) demonstrated the cytotoxic effects of oxazolo[5,4-b]pyridine derivatives on breast cancer cells. The study highlighted the structure–activity relationship (SAR), indicating that modifications in substituents significantly affect potency.
  • Research on Antimicrobial Properties :
    • Research published in PMC indicated that derivatives based on the benzoxazole skeleton exhibited varying degrees of antimicrobial activity against common pathogens, suggesting a promising avenue for further exploration in drug development .
  • Mechanistic Insights :
    • Detailed mechanistic studies are required to elucidate the specific pathways through which this compound exerts its biological effects, particularly regarding its receptor interactions and enzyme inhibition profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Receptor Affinity

Heterocyclic Core Modifications
  • Target Compound : The oxazolo[5,4-b]pyridine group provides a rigid, planar structure that may enhance NMDA receptor antagonism by mimicking glutamate’s binding conformation .
  • Pyrimidine-Based Analogs: describes a benzofuran-pyrimidine hybrid (N-formyl-N-[4-(6-hydroxy-4-methoxybenzofuran-5-yl)-6-styryl-pyrimidin-2-yl]formamide).
  • Thiazolo-Pyridine Derivatives : Compounds like the urea derivative in (N-(5-chloro-6-methoxy-3-pyridinyl)-N'-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)) replace oxazole with thiazole. Thiazole’s sulfur atom may alter binding kinetics due to increased polarizability, though clinical relevance remains unverified .
Substituent Effects
  • Methoxy Positioning : The 7-methoxy group on the benzofuran core in the target compound is critical for reducing oxidative stress, as shown in –3. Derivatives with methoxy at other positions (e.g., 4-methoxy in ) exhibit weaker antioxidant activity .
  • Phenyl vs. Styryl Groups : The 2-phenyl substitution on the oxazolo-pyridine ring (target compound) likely enhances π-π stacking with receptor residues, whereas the styryl group in ’s analog may introduce steric hindrance, reducing efficacy .
Neuroprotection and NMDA Antagonism
  • Target Compound : In primary cortical neuronal cultures, derivatives of this class inhibited NMDA-induced ROS production by 40–65% at 10 μM, comparable to memantine (55% inhibition) .
  • Pyrazine-Containing Analogs : The metabolite in (N,N-dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide) lacks direct NMDA data but shows moderate antioxidant activity in vitro, suggesting a divergent mechanism .
Antioxidant Capacity
  • The target compound’s derivatives reduced ROS levels by 50–70% in cell-free assays, outperforming memantine (35–40%) . Analogs with bulkier substituents (e.g., cyclopropyl in ) showed reduced activity due to poor solubility .

Pharmacokinetic Properties

  • Solubility: The 7-methoxy group improves water solubility relative to non-methoxy analogs. However, the oxazolo-pyridine ring’s hydrophobicity may limit bioavailability compared to pyrimidine-based derivatives () .
  • Metabolic Stability : The cyclopropyl group in ’s urea derivative enhances metabolic resistance, whereas the target compound’s methyl-phenyl substitutions may increase CYP450-mediated oxidation risk .

Table 1: Key Comparative Data of Benzofuran Derivatives

Compound Class NMDA Inhibition (%)* Antioxidant Activity (ROS Reduction %) Solubility (LogP)
Target Compound Derivatives 40–65 50–70 2.8–3.5
Pyrimidine-Styryl Hybrid N/A 30–45 4.2
Thiazolo-Pyridine Urea N/D 20–35 3.9
Memantine (Reference) 55 35–40 1.9

*At 10 μM concentration; N/A = Not Available; N/D = Not Determined

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